molecular formula C20H23NO2 B1614105 2,5-Dimethyl-2'-morpholinomethyl benzophenone CAS No. 898750-50-0

2,5-Dimethyl-2'-morpholinomethyl benzophenone

Cat. No.: B1614105
CAS No.: 898750-50-0
M. Wt: 309.4 g/mol
InChI Key: DTPIBDKXMQXCFI-UHFFFAOYSA-N
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Description

2,5-Dimethyl-2'-morpholinomethyl benzophenone (CAS: 898793-63-0) is a benzophenone derivative featuring a morpholinomethyl group at the 2'-position and methyl groups at the 2- and 5-positions of the benzophenone core. The morpholine moiety, a six-membered ring containing oxygen and nitrogen, imparts distinct electronic and steric properties to the compound. Commercial availability (97% purity) suggests its use in pharmaceuticals, materials science, or as a ligand in catalysis, though specific applications require further research .

Properties

IUPAC Name

(2,5-dimethylphenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2/c1-15-7-8-16(2)19(13-15)20(22)18-6-4-3-5-17(18)14-21-9-11-23-12-10-21/h3-8,13H,9-12,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTPIBDKXMQXCFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)C2=CC=CC=C2CN3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50643542
Record name (2,5-Dimethylphenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898750-50-0
Record name Methanone, (2,5-dimethylphenyl)[2-(4-morpholinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898750-50-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,5-Dimethylphenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-2’-morpholinomethyl benzophenone typically involves the reaction of 2,5-dimethylbenzophenone with morpholine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or ethanol to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of 2,5-Dimethyl-2’-morpholinomethyl benzophenone may involve continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-2’-morpholinomethyl benzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Dimethyl-2’-morpholinomethyl benzophenone has several applications in scientific research:

    Chemistry: Used as a photoinitiator in polymerization reactions.

    Biology: Investigated for its potential as a photosensitizer in photodynamic therapy.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of UV-curable coatings and adhesives.

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-2’-morpholinomethyl benzophenone involves its ability to absorb UV light and generate reactive oxygen species. These reactive species can then interact with biological molecules, leading to various effects such as cell death in photodynamic therapy. The molecular targets include cellular membranes and DNA, where the compound induces oxidative damage .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmaceutical Impurities and Analogues

5-Chloro-2-(methylamino)benzophenone (CAS: 1022-13-5) is a pharmaceutical impurity with chloro and methylamino substituents. Unlike the morpholinomethyl group, the methylamino group may increase metabolic liability, whereas morpholine’s rigidity could enhance metabolic stability. This highlights how substituent choice impacts pharmacokinetics .

Natural Benzophenones (e.g., Selagibenzophenone B) Natural benzophenones often face structural misassignment challenges, as seen in selagibenzophenone B’s disputed structure . Synthetic verification, as done for 2,5-Dimethyl-2'-morpholinomethyl benzophenone, is critical to confirm configurations, especially when substituents like morpholine could be misidentified in natural isolates.

Stability and Commercial Viability

While older tetrahydrofuran/tetrahydropyrrole derivatives (e.g., 2,5-dimethyl-2,5-diethyltetrahydropyrrole) degrade in air , the morpholine group in this compound may confer oxidative stability, making it more suitable for industrial applications. Commercial listings (97% purity) suggest reliable scalability compared to research-only compounds like BPOH-TPA .

Data Table: Key Comparisons

Compound Name Substituents Molecular Weight (g/mol) Synthesis Yield Key Applications Stability Reference
This compound 2,5-dimethyl, 2'-morpholinomethyl ~311.39* Not reported Pharmaceuticals, Catalysis Likely high (polar group)
BPOH-TPA 2-hydroxy, 5-triphenylamine 441.17 29.29% OLEDs, Sensors Moderate (bulky substituent)
5-Chloro-2-(methylamino)benzophenone 5-chloro, 2-methylamino 245.70 Not reported Pharmaceutical impurity Low (prone to metabolism)

*Calculated based on molecular formula (C₁₉H₂₁NO₂).

Research Implications

  • Synthetic Flexibility: The morpholinomethyl group’s compatibility with cross-coupling reactions (e.g., Suzuki) could streamline derivatization for drug discovery .
  • Pharmaceutical Potential: Morpholine’s metabolic stability may position this compound as a scaffold for kinase inhibitors or GPCR ligands, contrasting with hydroxylated benzophenones used in UV filters.
  • Materials Science : Compared to BPOH-TPA (used in optoelectronics), the target compound’s polarity might suit applications in polymer coatings or ionic liquids.

Biological Activity

2,5-Dimethyl-2'-morpholinomethyl benzophenone is a synthetic organic compound belonging to the benzophenone family, which is widely studied for its potential biological activities. This compound has garnered attention due to its applications in photoprotection, as well as its interactions with various biological systems. This article explores its biological activity, including mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H21N2O2. It features a benzophenone core with a morpholinomethyl substituent and two methyl groups at the 2 and 5 positions. The presence of the morpholine ring enhances its solubility and potential interactions with biological macromolecules.

The biological activity of this compound primarily involves its role as a UV filter and its interaction with cellular pathways. Research indicates that this compound can absorb UV radiation, preventing damage to biomolecules such as DNA and proteins. Additionally, it may exhibit antioxidant properties by scavenging free radicals generated during oxidative stress.

Biological Activity Overview

Research has demonstrated various biological activities associated with this compound:

  • Antioxidant Activity : The compound has been shown to exhibit significant antioxidant properties, reducing oxidative stress in cellular models.
  • Cytotoxicity : Studies indicate that at higher concentrations, it may induce cytotoxic effects on certain cancer cell lines, suggesting potential as an anticancer agent.
  • Photoprotective Effects : As a UV filter, it protects skin cells from UV-induced damage, making it valuable in cosmetic formulations.

Table 1: Summary of Biological Activities

Activity TypeFindings
AntioxidantScavenges free radicals; reduces oxidative stress in vitro.
CytotoxicityInduces apoptosis in cancer cell lines at high concentrations .
PhotoprotectionAbsorbs UV radiation effectively; prevents DNA damage .

Case Study 1: Antioxidant Effects

In a study assessing the antioxidant capacity of various benzophenone derivatives, this compound was found to significantly reduce lipid peroxidation in human skin fibroblast cells exposed to UV radiation. The results indicated a dose-dependent relationship between the concentration of the compound and its protective effects against oxidative damage.

Case Study 2: Cytotoxicity in Cancer Cell Lines

A research study evaluated the cytotoxic effects of this compound on different cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound exhibited IC50 values of approximately 25 µM for MCF-7 cells and 30 µM for HeLa cells after 48 hours of treatment. These findings suggest that it may have potential as an anticancer therapeutic agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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